potassium 1H-indol-3-yl sulfate
Overview
Description
Potassium 1H-indol-3-yl sulfate, also known as Potassium 3-indoxyl sulfate, is an agonist for the human Aryl Hydrocarbon Receptor (AhR) . It is a metabolite of tryptophan derived from dietary protein .
Synthesis Analysis
Potassium 1H-indol-3-yl sulfate is a metabolite of tryptophan derived from dietary protein. Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver, which is normally excreted in urine .Molecular Structure Analysis
The molecular formula of potassium 1H-indol-3-yl sulfate is C8H6KNO4S .Chemical Reactions Analysis
Potassium 1H-indol-3-yl sulfate acts as a nucleophile, actively engaging in a range of chemical reactions . It has demonstrated its involvement in the synthesis of numerous heterocyclic compounds .Physical And Chemical Properties Analysis
Potassium 1H-indol-3-yl sulfate appears as a white crystalline powder with high solubility in water . Its molecular weight is 251.3 .Scientific Research Applications
Synthesis and Catalysis
- Potassium aluminum sulfate has been found to efficiently catalyze the electrophilic substitution reaction of indole and isatin in aqueous solution, leading to the synthesis of new corresponding bis(indol-3-yl)methanes and oxindoles (Azizian, Mohammadi, Karimi, & Mohammadizadeh, 2004).
Agricultural Applications
- Potassium sulfate (K2SO4) is a crucial compound used as a nutrient for plant growth. In the context of potassium-bearing silicate minerals such as glauconite, potassium sulfate production involves acid leaching followed by selective precipitation and thermal decomposition of potassium alum (Souza, Navarro, Grillo, & Brocchi, 2019).
- The effects of polymer-coated potassium chloride on cotton yield, leaf senescence, and soil potassium have been studied, highlighting the importance of potassium sulfate as a potassium fertilizer for cotton (Yang et al., 2017).
Chemistry and Material Science
- A study on benzo(α)pyren-3-yl hydrogen sulfate synthesized from chlorosulfonic acid and benzo(α)pyren-3-ol, crystallized as the potassium salt, contributes to the field of chemistry and material science (Mori, Kinoshita, & Yoshimura, 1980).
- Potassium hydrogen sulfate has been used as a solid catalyst in various organic transformations, proving to be an inexpensive, eco-friendly, and highly reactive catalyst for numerous organic reactions (Baghernejad, 2012).
Environmental and Energy Applications
- The modeling of ferric sulfate decomposition and the sulfation of potassium chloride during grate-firing of biomass is significant in environmental and energy applications. Ferric sulfate is used to convert released potassium chloride to less harmful potassium sulfate in biomass combustion (Wu et al., 2013).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . In chronic kidney disease patients where renal function is compromised, potassium 1H-indol-3-yl sulfate can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .
Future Directions
properties
IUPAC Name |
potassium;1H-indol-3-yl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAWATNFDJIBBD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
487-94-5 (Parent) | |
Record name | Indican (urinary) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70181012 | |
Record name | Indican (urinary) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystalline powder; [Acros Organics MSDS] | |
Record name | 3-Indoxyl sulfate potassium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14860 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
potassium 1H-indol-3-yl sulfate | |
CAS RN |
2642-37-7 | |
Record name | Indican (urinary) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indican (urinary) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium indol-3-yl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM INDOXYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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